

Thermochemical Profile of 1,1,2,2-Tetramethylcyclopropane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2,2-Tetramethylcyclopropane

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This technical guide provides a comprehensive overview of the available thermochemical data for **1,1,2,2-tetramethylcyclopropane** (C₇H₁₄, CAS No: 4127-47-3). The information presented herein is intended to support research and development activities where the energetic properties of this strained cyclic alkane are of interest. This document summarizes key quantitative data, details relevant experimental methodologies, and provides a visualization of a potential reaction pathway.

Core Thermochemical Data

The thermochemical data for **1,1,2,2-tetramethylcyclopropane** is primarily based on experimental measurements of its enthalpy of combustion. To date, a comprehensive experimental determination of its standard molar entropy and molar heat capacity is not available in the public domain.

Thermoc hemical Property	Symbol	State	Value (kJ/mol)	Value (kcal/mol)	Method	Referenc e
Standard Enthalpy of Combustion	ΔH°_c	Liquid	-4635.62 ± 0.84	-1107.94 ± 0.20	Experimental (Oxygen-Bomb Calorimetry)	[1]
Standard Enthalpy of Formation	ΔH°_f	Liquid	-119.76	-28.62	Calculated	Derived from [1]

Note on Data Availability: Experimental values for the standard molar entropy (S°) and molar heat capacity (C_{p°) of **1,1,2,2-tetramethylcyclopropane** are not readily available in the surveyed literature. These values would require dedicated experimental measurement or could be estimated using computational chemistry methods.

Experimental Protocols

The primary experimental value for the thermochemical properties of **1,1,2,2-tetramethylcyclopropane** was determined through oxygen-bomb combustion calorimetry. The following is a generalized protocol representative of the methodology used for such a volatile liquid, incorporating details from the key cited study.

Oxygen-Bomb Combustion Calorimetry for Volatile Liquids

This protocol outlines the determination of the heat of combustion of a volatile liquid, such as **1,1,2,2-tetramethylcyclopropane**.

Apparatus:

- A high-pressure combustion bomb (e.g., platinum-lined bomb Pt-3b with an internal volume of approximately 0.35 dm³).

- A precision calorimeter (e.g., the rotating-bomb calorimeter BMR II, though for this specific measurement, the bomb was not rotated).
- A temperature-controlled water bath.
- A sensitive thermometer or temperature probe.
- An ignition system.
- A pellet press for solid standards.
- High-purity oxygen source.

Materials:

- **1,1,2,2-Tetramethylcyclopropane** sample of known purity.
- Benzoic acid (as a calibration standard).
- Fuse wire (e.g., platinum or cotton thread of known combustion energy).
- Distilled water.

Procedure:

- Calibration of the Calorimeter:
 - A known mass of benzoic acid is pressed into a pellet and placed in the crucible within the bomb.
 - A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.
 - A small, known amount of distilled water (typically 1 cm³) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
 - The bomb is sealed and purged with oxygen to remove air, then charged with high-purity oxygen to a pressure of approximately 30 atm.

- The bomb is submerged in a known mass of water in the calorimeter.
- The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The energy equivalent of the calorimeter is calculated from the observed temperature rise and the known heat of combustion of benzoic acid.
- **Combustion of 1,1,2,2-Tetramethylcyclopropane:**
 - A fragile borosilicate glass ampoule with flexible walls is used to encapsulate a known mass of the volatile liquid sample.[\[1\]](#)
 - The sealed ampoule is placed in the crucible within the bomb.
 - A fuse wire is positioned to ensure ignition of the sample upon combustion.
 - The bomb is prepared as in the calibration step (addition of water, flushing, and charging with oxygen).
 - The combustion experiment is carried out following the same procedure as for the calibration standard, starting at a controlled temperature (e.g., 23 °C) to achieve a final temperature near 25 °C.[\[1\]](#)
 - The temperature change is recorded to determine the heat released during the combustion of the sample.
- **Data Analysis:**
 - Corrections are applied for the heat of combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen in the bomb.
 - The heat of combustion of the sample at constant volume (ΔU°) is calculated.

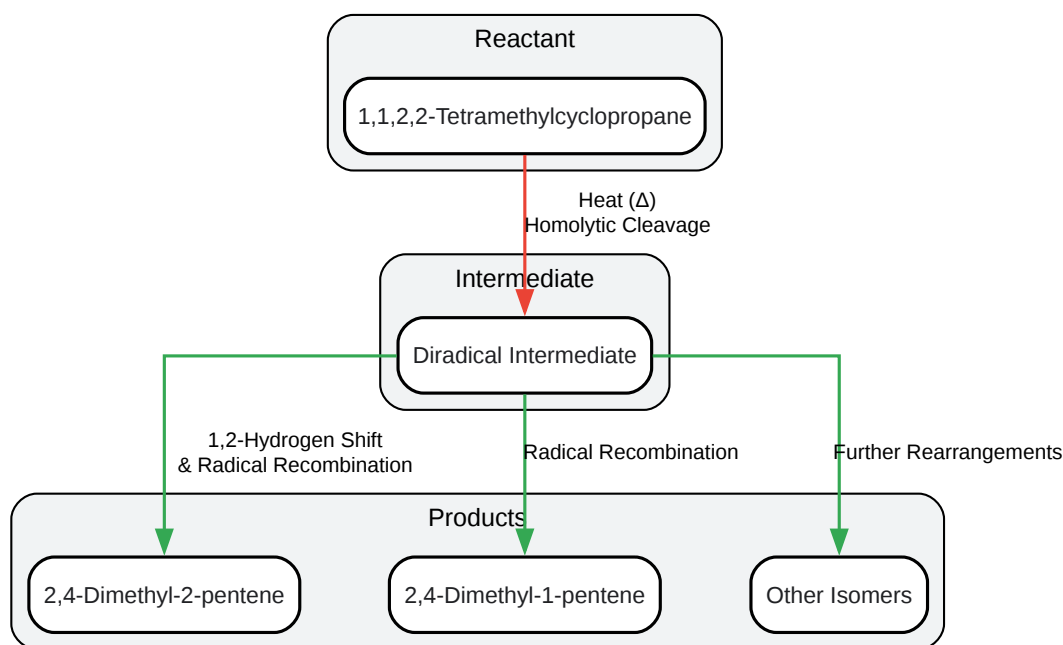
- This value is then converted to the standard enthalpy of combustion at constant pressure (ΔH°_c) using the relationship $\Delta H = \Delta U + \Delta n_g RT$, where Δn_g is the change in the number of moles of gas in the combustion reaction.

Reaction Pathway Visualization

Due to its high ring strain, **1,1,2,2-tetramethylcyclopropane** is susceptible to thermal rearrangement. While specific kinetic and mechanistic studies for this particular molecule are not readily available in the literature, the thermal isomerization of substituted cyclopropanes is a well-documented class of reactions. These reactions typically proceed through a diradical intermediate, leading to the formation of various isomeric alkenes.

The following diagram illustrates a plausible reaction pathway for the thermal isomerization of **1,1,2,2-tetramethylcyclopropane**.

Plausible Thermal Isomerization of 1,1,2,2-Tetramethylcyclopropane



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References

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